molecular formula C10H8Cl2O B14624131 2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde CAS No. 57976-72-4

2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde

Cat. No.: B14624131
CAS No.: 57976-72-4
M. Wt: 215.07 g/mol
InChI Key: RDHNZTKFNDJQCV-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from reagents such as chloroform and potassium hydroxide (KOH). The reaction proceeds through the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2,2-Dichloro-3-phenylcyclopropane-1-carboxylic acid.

    Reduction: 2,2-Dichloro-3-phenylcyclopropane-1-methanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and the presence of the dichlorocyclopropane moiety. The aldehyde group can participate in nucleophilic addition reactions, while the dichlorocyclopropane ring can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxaldehyde: Lacks the chlorine and phenyl substituents.

    2,2-Dichlorocyclopropane-1-carbaldehyde: Lacks the phenyl substituent.

    3-Phenylcyclopropane-1-carbaldehyde: Lacks the chlorine substituents.

Uniqueness

2,2-Dichloro-3-phenylcyclopropane-1-carbaldehyde is unique due to the combination of the dichlorocyclopropane ring and the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

57976-72-4

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

2,2-dichloro-3-phenylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H8Cl2O/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-6,8-9H

InChI Key

RDHNZTKFNDJQCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C=O

Origin of Product

United States

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